9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine
Description
Properties
CAS No. |
919512-63-3 |
|---|---|
Molecular Formula |
C8H12N5OP |
Molecular Weight |
225.19 g/mol |
IUPAC Name |
9-[2-(phosphanylmethoxy)ethyl]purin-6-amine |
InChI |
InChI=1S/C8H12N5OP/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-14-5-15/h3-4H,1-2,5,15H2,(H2,9,10,11) |
InChI Key |
VABNRAWCMPBFPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCOCP)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Phosphorylation Reactions
One of the primary methods involves the phosphorylation of 9-(2-hydroxyethyl)purine derivatives. The general reaction can be outlined as follows:
Reactants : 9-(2-hydroxyethyl)purine, phosphorus oxychloride (POCl₃), and an alcohol (such as methanol).
Procedure : The reaction is typically carried out under reflux conditions to facilitate the formation of the phosphonate ester.
Yield : Yields can vary but are often reported between 60% to 80% depending on reaction conditions such as temperature and solvent choice.
Synthesis via Alkylation Methods
Another method employs alkylation techniques where a purine base is reacted with an alkylating agent:
Reactants : 9-amino-6-chloropurine and 2-(phosphanylmethoxy)ethyl bromide.
Procedure : The reaction occurs in a polar aprotic solvent (like DMF or DMSO) at elevated temperatures to promote nucleophilic substitution.
Yield : This method has been shown to provide yields around 70% to 90%, depending on the purity of starting materials and reaction time.
Synthesis from Acyclic Nucleoside Phosphonates
Research has also explored synthesizing this compound from acyclic nucleoside phosphonates:
Reactants : Acyclic nucleoside phosphonates containing purine moieties.
Procedure : The synthesis often involves coupling reactions facilitated by coupling reagents (e.g., EDC or DCC).
Yield : Yields reported in literature range from 50% to 75%, influenced by the specific coupling reagents used.
Research has demonstrated that modifications in the structure of the side chain can significantly affect biological activity. For example, studies have shown that variations in hydrophobic substituents alter the potency against specific targets such as Plasmodium falciparum's hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT).
The following table summarizes key aspects of the different preparation methods discussed:
| Method | Reactants | Procedure | Yield (%) |
|---|---|---|---|
| Phosphorylation | 9-(2-hydroxyethyl)purine, POCl₃ | Reflux in alcohol | 60 - 80 |
| Alkylation | 9-amino-6-chloropurine, alkylating agent | Nucleophilic substitution | 70 - 90 |
| Acyclic Nucleoside Phosphonates | Acyclic nucleoside phosphonates | Coupling reactions | 50 - 75 |
Chemical Reactions Analysis
9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of corresponding phosphonate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phosphanylmethoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce phosphine derivatives.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that purine derivatives, including 9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine, may possess significant anticancer properties. Studies have shown that similar purine compounds can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest in various cancer cell lines. For instance, derivatives of 9H-purin-6-amine have been evaluated for their cytotoxic effects against tumor cells, demonstrating promising results in preclinical models .
2. Antiviral Potential
The antiviral properties of purine derivatives are well-documented. Some studies have identified purine analogues as effective inhibitors of viral replication, particularly in the context of RNA viruses. The structural similarity of this compound to nucleosides suggests it could act as a substrate for viral polymerases, thereby inhibiting viral proliferation .
3. Phosphodiesterase Inhibition
Purine derivatives are known to act as phosphodiesterase inhibitors, which can lead to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are associated with anti-inflammatory effects and improved cardiovascular function. This mechanism is particularly relevant for the treatment of chronic inflammatory diseases and conditions such as asthma .
4. Neuroprotective Effects
Emerging research suggests that purine derivatives may also exhibit neuroprotective effects. Compounds that modulate adenosine receptors can influence neuroinflammation and neurodegeneration pathways, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Studies
Mechanism of Action
The mechanism of action of 9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The phosphanylmethoxy group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the purine base can intercalate with nucleic acids, disrupting their normal function and replication processes. These interactions result in the compound’s biological effects, such as antiviral or anticancer activity.
Comparison with Similar Compounds
Key Trends and Insights
- Phosphonate vs. Sugar Backbone : ANPs like PMEA bypass phosphorylation, offering advantages in kinase-deficient viral environments. In contrast, sugar-modified nucleosides (e.g., Fludarabine) depend on cellular kinases, limiting efficacy in resistant cancers .
- Substituent Effects: Amino group additions (e.g., PME2AP) enhance target affinity but may increase toxicity. Bulky substituents (e.g., PU-H71’s benzodioxolyl group) improve target specificity .
Biological Activity
9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine, commonly referred to as PMEA (phosphonomethoxyethyl adenine), is a purine analog that has garnered attention for its antiviral properties, particularly against hepatitis B virus (HBV). This article delves into the biological activity of PMEA, exploring its mechanisms of action, efficacy against various viruses, and relevant case studies.
Chemical Structure and Properties
PMEA is a purine derivative characterized by a phosphonomethoxyethyl side chain. Its structural formula is represented as follows:
- Molecular Formula : C₁₃H₁₈N₅O₃P
- Molecular Weight : 329.29 g/mol
- IUPAC Name : this compound
PMEA exerts its antiviral effects primarily through the inhibition of viral DNA polymerase, which is crucial for the replication of certain viruses including HBV. The compound mimics the natural nucleotide substrates required for DNA synthesis, thereby disrupting the viral replication cycle.
Efficacy Against Hepatitis B Virus (HBV)
PMEA has demonstrated significant antiviral activity against HBV in various studies. Key findings include:
- IC50 Values : In vitro studies have reported IC50 values ranging from 0.03 to 0.2 µM for different PMEA derivatives against HBV, indicating potent antiviral activity with low cytotoxicity (CC50 > 1000 µM) .
- Case Study : A study involving mice administered with PMEA derivatives showed effective gastrointestinal absorption and high concentrations in liver tissues, suggesting potential therapeutic efficacy in vivo .
Comparison with Other Antiviral Agents
The effectiveness of PMEA can be compared with other antiviral agents like acyclovir and lamivudine, which are also used to treat viral infections. The following table summarizes the comparative efficacy:
| Compound | Virus Targeted | IC50 (µM) | Cytotoxicity (CC50 µM) |
|---|---|---|---|
| PMEA | HBV | 0.03 - 0.2 | >1000 |
| Acyclovir | HSV | 0.5 | >1000 |
| Lamivudine | HBV | 0.1 | >2000 |
Additional Biological Activities
While primarily recognized for its antiviral properties, PMEA has also been investigated for other biological activities:
- Antitumor Activity : Preliminary studies suggest that PMEA may possess antitumor properties, although further research is necessary to establish this effect conclusively.
- Immunomodulatory Effects : There are indications that PMEA might influence immune responses, potentially enhancing host defenses against viral infections.
Q & A
Q. Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model electron density distribution at the purine N9 position, which influences nucleophilic substitution kinetics. Basis sets like 6-31G(d) are recommended for accuracy .
- Reaction path screening : Apply transition-state search algorithms (e.g., Nudged Elastic Band) to simulate intermediates and activation barriers. Compare results with experimental kinetic data to validate models .
Basic: What spectroscopic techniques are critical for characterizing structural isomers of this compound?
Q. Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the purine core (e.g., H8 at δ 8.2–8.4 ppm) and phosphanylmethoxyethyl chain (CH2O-P at δ 3.8–4.2 ppm). <sup>31</sup>P NMR confirms phosphorous coordination (δ 20–25 ppm) .
- IR spectroscopy : Identify P-O-C stretches (1050–1150 cm<sup>−1</sup>) and purine NH2 vibrations (3300–3500 cm<sup>−1</sup>) .
Advanced: How can researchers resolve contradictions between theoretical binding affinities and experimental enzyme inhibition data?
Q. Methodological Answer :
- Data reconciliation : Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to assess solvation effects and conformational flexibility missed in static DFT models .
- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants under physiological conditions (pH 7.4, 37°C). Adjust computational parameters (e.g., dielectric constant) iteratively .
Basic: What are the stability considerations for storing this compound?
Q. Methodological Answer :
- Storage conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the phosphanyl group. Lyophilized samples remain stable for >6 months.
- Degradation monitoring : Regular HPLC analysis tracks decomposition products (e.g., free purine or oxidized phosphine oxides) .
Advanced: How can isotopic labeling (e.g., <sup>18</sup>F) aid in studying the compound’s pharmacokinetics?
Q. Methodological Answer :
- Radiolabeling : Synthesize <sup>18</sup>F analogs via nucleophilic aromatic substitution (e.g., replace benzyloxy groups with [<sup>18</sup>F]fluorobenzyl alcohol). Purify via semi-prep HPLC .
- In vivo tracking : Use PET imaging in murine models to quantify blood-brain barrier penetration and metabolic clearance rates .
Basic: What solvent systems optimize the compound’s solubility for biological assays?
Q. Methodological Answer :
- Aqueous solubility : Use DMSO stocks (≤5% v/v) diluted in PBS. For low solubility, employ cyclodextrin-based solubilizers (e.g., hydroxypropyl-β-cyclodextrin) .
- Organic phase reactions : Anhydrous DMF or THF is preferred for coupling reactions due to inertness toward phosphanyl groups .
Advanced: How can researchers design analogs to modulate selectivity for kinase vs. phosphatase inhibition?
Q. Methodological Answer :
- Structure-activity relationship (SAR) : Systematically vary the phosphanylmethoxyethyl chain length and substituents (e.g., methyl vs. trifluoromethyl). Test analogs against recombinant kinases (CDK2, PKA) and phosphatases (PP1, PP2A) .
- Crystallography : Co-crystallize analogs with target enzymes (PDB deposition) to identify key hydrogen bonds or steric clashes .
Basic: What safety protocols are essential when handling phosphanyl-containing purines?
Q. Methodological Answer :
- Air-sensitive handling : Use Schlenk lines or gloveboxes for synthesis. Phosphanes are pyrophoric; quench residues with aqueous H2O2.
- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Monitor air quality for phosphine gas .
Advanced: How can machine learning improve reaction yield predictions for novel derivatives?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
